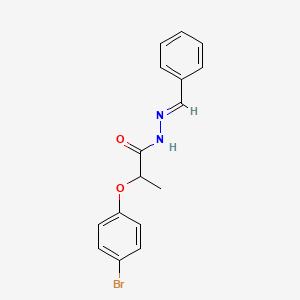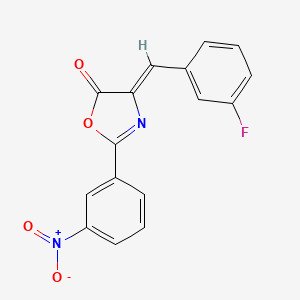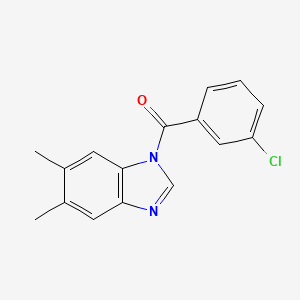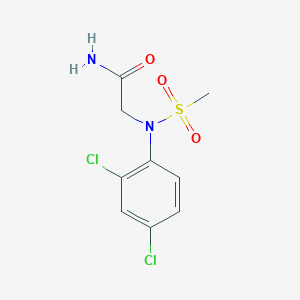![molecular formula C15H18N2O4 B5852574 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid, also known as MEPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEPI belongs to the class of indole-based compounds, which have been found to possess diverse biological activities. In
科学的研究の応用
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
作用機序
The mechanism of action of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid also inhibits the activity of AKT, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of the immune system. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to reduce the expression of several genes that are involved in cancer cell growth and proliferation, including cyclin D1, Bcl-2, and survivin.
実験室実験の利点と制限
One of the main advantages of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid for lab experiments is its high potency and selectivity against cancer cells. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting that it could be used in combination therapy for cancer treatment.
Conclusion
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is a promising compound that has shown potential for cancer therapy. Its anti-tumor activity, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its therapeutic potential and to develop more efficient and effective methods for its use in cancer treatment.
合成法
The synthesis of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid involves the reaction of 5-methoxy-3-indoleacetic acid with propionyl chloride and ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The chemical structure of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is shown in Figure 1.
特性
IUPAC Name |
5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-13(18)16-7-6-10-11-8-9(21-2)4-5-12(11)17-14(10)15(19)20/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRHOZNJHYHXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)




![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)

![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)

